molecular formula C11H14ClN3S B13973395 2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride

2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride

Cat. No.: B13973395
M. Wt: 255.77 g/mol
InChI Key: KKZKHBKWZWAUOQ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride is a chemical compound that features a piperidine ring attached to a sulfur atom, which is further connected to an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride typically involves the reaction of piperidine derivatives with isonicotinonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
  • N-(Piperidin-4-yl)benzamide derivatives
  • Piperidine-based alkaloids like piperine

Uniqueness

2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the isonicotinonitrile moiety allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14ClN3S

Molecular Weight

255.77 g/mol

IUPAC Name

2-piperidin-4-ylsulfanylpyridine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C11H13N3S.ClH/c12-8-9-1-6-14-11(7-9)15-10-2-4-13-5-3-10;/h1,6-7,10,13H,2-5H2;1H

InChI Key

KKZKHBKWZWAUOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=NC=CC(=C2)C#N.Cl

Origin of Product

United States

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